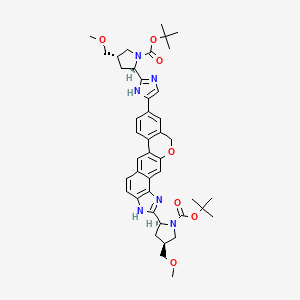
Di Boc Velpatasvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di Boc Velpatasvir is a derivative of Velpatasvir, a potent pan-genotypic nonstructural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus (HCV) infection. Velpatasvir is known for its high efficacy across all major HCV genotypes and is often used in combination with sofosbuvir .
Méthodes De Préparation
The synthesis of Di Boc Velpatasvir involves multiple steps, starting with the preparation of Boc-protected methoxymethylproline. The synthetic route includes esterification, Boc-protection, and tosylation to form intermediates, followed by nucleophilic substitution and coupling reactions under basic conditions and in the presence of metal catalysts .
Analyse Des Réactions Chimiques
Di Boc Velpatasvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts, benzylic chloride, and methanolic hydrochloric acid. .
Applications De Recherche Scientifique
Di Boc Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral compounds.
Biology: Studied for its role in inhibiting the replication of HCV.
Medicine: Used in combination therapies for the treatment of HCV infection.
Industry: Employed in the production of antiviral medications
Mécanisme D'action
Di Boc Velpatasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A), a protein necessary for the replication and assembly of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
Comparaison Avec Des Composés Similaires
Di Boc Velpatasvir is unique due to its high efficacy and broad-spectrum activity against multiple HCV genotypes. Similar compounds include:
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir.
Daclatasvir: A first-generation NS5A inhibitor with a lower barrier to resistance compared to Velpatasvir.
Elbasvir: An NS5A inhibitor used in combination with grazoprevir
This compound stands out due to its high resistance barrier and effectiveness in treating HCV infections across all major genotypes.
Propriétés
Formule moléculaire |
C43H52N6O7 |
|---|---|
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1 |
Clé InChI |
ZOTSCPHMAPKCRS-WFJFNWOVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


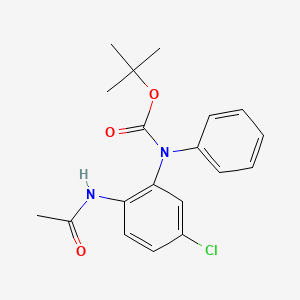
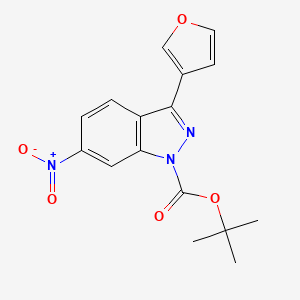
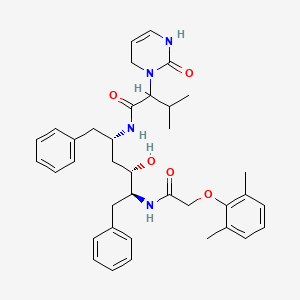


![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
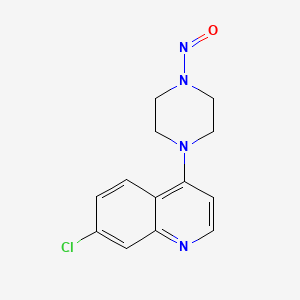



![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

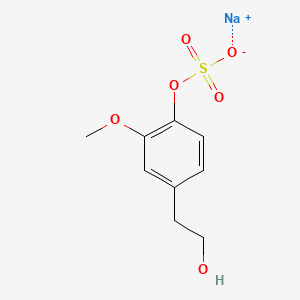
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
